Apoptone Apoptone Androstane Steroid HE3235 is an orally bioavailable adrenal steroid analogue with potential antineoplastic activity. Androstane steroid HE3235 appears to bind the androgen receptor (AR), down-regulating anti-apoptotic genes, such as Bcl-2, while increasing the expression of pro-apoptotic genes, such as caspases. In vitro and in vivo studies indicate that this agent inhibits androstenediol-dependent LNCaP cell tumor growth. In addition, HE3235 may potentiate chemotherapeutic agents by down-regulating ABCG2, the gene encoding the multi-drug resistant (MDR) protein MDR2.
Brand Name: Vulcanchem
CAS No.: 183387-50-0
VCID: VC0548167
InChI: InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1
SMILES: CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol

Apoptone

CAS No.: 183387-50-0

Cat. No.: VC0548167

Molecular Formula: C21H32O2

Molecular Weight: 316.5 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

Apoptone - 183387-50-0

Specification

Description Androstane Steroid HE3235 is an orally bioavailable adrenal steroid analogue with potential antineoplastic activity. Androstane steroid HE3235 appears to bind the androgen receptor (AR), down-regulating anti-apoptotic genes, such as Bcl-2, while increasing the expression of pro-apoptotic genes, such as caspases. In vitro and in vivo studies indicate that this agent inhibits androstenediol-dependent LNCaP cell tumor growth. In addition, HE3235 may potentiate chemotherapeutic agents by down-regulating ABCG2, the gene encoding the multi-drug resistant (MDR) protein MDR2.
CAS No. 183387-50-0
Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
IUPAC Name (3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1
Standard InChI Key CKAXZOYFIHQCBN-JRRMKBMNSA-N
Isomeric SMILES C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O
SMILES CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O
Canonical SMILES CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator